molecular formula C24H34ClF3N6O2S B2779273 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine CAS No. 2097936-72-4

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine

Cat. No. B2779273
M. Wt: 563.08
InChI Key: UPRBVJKSXGZZSG-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine is a useful research compound. Its molecular formula is C24H34ClF3N6O2S and its molecular weight is 563.08. The purity is usually 95%.
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Scientific Research Applications

Novel Arylpiperazines as Alpha 1-Adrenoceptor Antagonists

This study identified arylpiperazines as selective antagonists for alpha 1-adrenoceptor subtypes. The research involved synthesizing compounds that combined piperazine with various heteroaryl carboxamides, demonstrating their potential application in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).

Sulfonamides as Terminators in Cationic Cyclisations

The study explored the use of sulfonamides in terminating cationic cyclisations, revealing their efficiency in forming polycyclic systems. This research provides insight into the role of sulfonamides in chemical synthesis, particularly in catalyzing cyclisation reactions (Haskins & Knight, 2002).

Reactions in Oxygen and Nitrogen Heterocycles

The research examined the reactions of a rhodium phosphine complex with various oxygen and nitrogen heterocycles. This study contributes to the understanding of C-H and N-H insertion products in nitrogen heterocycles, relevant to the field of organometallic chemistry (Jones, Dong, & Myers, 1995).

Synthesis of Bioactive Sulfonamide and Amide Derivatives

This research involved synthesizing new sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moiety. The compounds showed potential antimicrobial, antifungal, and antimalarial activities, making them significant for pharmaceutical research (Bhatt, Kant, & Singh, 2016).

Synthesis and Antibacterial Evaluation of Heterocyclic Compounds

This study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety with potential antibacterial properties. The research highlights the significance of these compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Pyrazoles by Dealkylation of Pyrazolium Salts

The research provided a method for converting dimethylpyrazolium salts to methylpyrazoles. This procedure is particularly useful for synthesizing substituted aminopyrazoles, contributing to the field of synthetic organic chemistry (Cross, Arotin, & Ruopp, 1980).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34ClF3N6O2S/c1-15(2)34-18(5)22(17(4)30-34)37(35,36)32-8-6-20(7-9-32)31-10-11-33(16(3)14-31)23-21(25)12-19(13-29-23)24(26,27)28/h12-13,15-16,20H,6-11,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRBVJKSXGZZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(N(N=C4C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine

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